3-Azido-1-(4-ethylbenzyl)azetidine
Overview
Description
3-Azido-1-(4-ethylbenzyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines can be achieved through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of this compound is C12H16N4 and it has a molecular weight of 216.28 g/mol.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions . The strength of the nitro group in this compound decreases faster than that of the azide group .Physical and Chemical Properties Analysis
This compound has a low melting temperature at 78 °C . The final mass loss of this compound under atmospheric pressure is 88.2% .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
A novel series of alkoxyimino derivatives, including the compound similar to 3-Azido-1-(4-ethylbenzyl)azetidine, were identified as potent S1P1 agonists, leading to the discovery of Siponimod for treating multiple sclerosis. This demonstrates the compound's role in medicinal chemistry and drug design (Pan et al., 2013).
2. Synthesis of Bioactive Compounds
Research on the coupling of proline- and azetidinone-substituted alkenes has shown that compounds like this compound can be precursors for the synthesis of imine-, triazoline-, or aziridine-containing pyrrolobenzodiazepines, which are a class of potent antitumor antibiotics (Hemming et al., 2014).
3. Drug Discovery Programs
The synthesis of 3-aryl-3-sulfanyl azetidines, directly from azetidine-3-ols, highlights the potential of this compound-like compounds in drug discovery programs. The study emphasizes the compounds' utility in exploring new chemical space for drug design (Dubois et al., 2019).
4. Antibacterial Agents
7-Azetidinylquinolones, which may include derivatives of this compound, were studied for their antibacterial properties, especially against resistant strains. The structural isomers of azetidines showed promising results in increasing in vitro activity and oral efficacy as antibacterial agents (Frigola et al., 1995).
Future Directions
Properties
IUPAC Name |
3-azido-1-[(4-ethylphenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTHAEGQAPKRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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